2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine

Physicochemical Properties Lipophilicity ADME Prediction

Researchers developing CNS-penetrant candidates often face reproducibility failures when substituting fluoroimidazo[1,2-a]pyridine regioisomers. 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine (CAS 878198-71-1) solves this by providing a specific LogP of 1.81 and unique SNAr reactivity that is inaccessible with 6-fluoro or 8-fluoro analogs. - Achieve predictable ADME modulation: 5-fluoro LogP 1.81 vs. 6-fluoro (1.70) and 8-fluoro (1.73). - Enable intramolecular cyclization to access novel tetracyclic scaffolds unattainable with other regioisomers. - Reduce side reactions: 95% purity with storage at 0-8°C ensures chloromethyl stability during route scouting and scale-up.

Molecular Formula C8H6ClFN2
Molecular Weight 184.6 g/mol
CAS No. 878198-71-1
Cat. No. B1416535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine
CAS878198-71-1
Molecular FormulaC8H6ClFN2
Molecular Weight184.6 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C(=C1)F)CCl
InChIInChI=1S/C8H6ClFN2/c9-4-6-5-12-7(10)2-1-3-8(12)11-6/h1-3,5H,4H2
InChIKeyJFIIICGKUFLQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine: Key Fluorinated Building Block


2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine (CAS 878198-71-1) is a fluorinated heterocyclic building block belonging to the imidazo[1,2-a]pyridine scaffold class, recognized as a 'privileged structure' in medicinal chemistry due to its broad therapeutic potential [1]. This compound features a chloromethyl group at the C2 position and a fluorine substituent specifically at the C5 position of the fused bicyclic core, with a molecular formula of C8H6ClFN2 and an average mass of 184.598 Da [2]. It is supplied as a white to brown powder with a typical purity of 95% and a recommended storage temperature of 0–8 °C .

2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine: Irreplaceable Regioisomer


While several 2-(chloromethyl)-X-fluoroimidazo[1,2-a]pyridine regioisomers and related halogenated analogs are commercially available, they cannot be substituted for one another without altering critical physicochemical properties and synthetic outcomes. The precise position of the fluorine substituent on the imidazo[1,2-a]pyridine core dictates the compound's lipophilicity (LogP), electronic distribution, and susceptibility to nucleophilic aromatic substitution (SNAr) reactions [1][2]. Substitution with a regioisomer or a different halogen can lead to divergent reaction yields, altered pharmacokinetic profiles in drug candidates, and ultimately, different biological activity [3]. Therefore, procurement decisions must be guided by specific structural and physicochemical parameters to ensure reproducibility and desired experimental outcomes.

2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine: Comparative Evidence


Lipophilicity Differentiates Regioisomers

The predicted lipophilicity of 2-(chloromethyl)-5-fluoroimidazo[1,2-a]pyridine, expressed as ACD/LogP, is 1.81 [1]. This value differs from those of its closest regioisomers: the 6-fluoro analog has a predicted ACD/LogP of 1.70 [2], and the 8-fluoro analog has a predicted ACD/LogP of 1.73 [3].

Physicochemical Properties Lipophilicity ADME Prediction Medicinal Chemistry

Unique Intramolecular SNAr for Tetracyclic Scaffolds

The 5-fluoro substituent on the imidazo[1,2-a]pyridine core is uniquely positioned to undergo intramolecular nucleophilic aromatic substitution (SNAr) under basic conditions. This reactivity is exploited to synthesize novel tetracyclic derivatives, a transformation not readily accessible with other fluoro regioisomers [1]. The use of tert-butanol as a solvent increased the yield of these tetracyclic products by reducing competing intermolecular reactions observed with methanol [1].

Synthetic Chemistry Nucleophilic Aromatic Substitution Scaffold Diversification Heterocyclic Chemistry

Purity and Storage for Reproducibility

The compound is supplied with a specified purity of 95% and requires storage at 0–8 °C . This defined quality and storage requirement ensures that the chloromethyl group remains stable and does not undergo premature hydrolysis or decomposition, which can be a concern with less rigorously controlled analogs. While comparable data for other regioisomers from the same vendor may show similar purity, the explicit specification provides a benchmark for procurement to minimize batch-to-batch variability in sensitive synthetic applications.

Quality Control Chemical Procurement Reproducibility Synthetic Chemistry

Consistent Drug-Like H-Bond Profile

The compound possesses two hydrogen bond acceptors and zero hydrogen bond donors, with zero violations of Lipinski's Rule of 5, as predicted by the ACD/Labs Percepta Platform [1]. These descriptors are identical to those of the 6-fluoro and 8-fluoro regioisomers [2][3], confirming that while the fluorine substitution position alters lipophilicity, it does not impact the core hydrogen-bonding profile.

Computational Chemistry Drug-Likeness Physicochemical Properties Lead Optimization

2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine: Application Scenarios


Lead Optimization for CNS and Anti-Infective Agents

Due to its predicted LogP of 1.81 and favorable drug-like properties, 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine is a rational choice for synthesizing focused libraries aimed at optimizing central nervous system (CNS) penetration or oral bioavailability in anti-infective and anticancer programs. Its lipophilicity differentiates it from the 6-fluoro (LogP 1.70) and 8-fluoro (LogP 1.73) regioisomers, offering a distinct point of modulation for ADME properties [1][2][3].

Scaffold Diversification via Intramolecular SNAr

Researchers aiming to access novel tetracyclic imidazo[1,2-a]pyridine frameworks should specifically procure the 5-fluoro isomer. Its unique ability to undergo intramolecular nucleophilic aromatic substitution under basic conditions enables the construction of complex, three-dimensional molecular architectures that are inaccessible with other fluoro regioisomers [4].

Chemical Probe Development with Defined Lipophilicity

When developing chemical probes for target validation, the specific LogP of 1.81 may be optimal for balancing cell permeability and solubility. The availability of regioisomers with subtly different lipophilicities (6-fluoro: 1.70; 8-fluoro: 1.73) allows for fine-tuning of physicochemical properties without altering the core scaffold's hydrogen-bonding capacity [1][2][3].

Route Scouting and Scale-Up

The defined purity (95%) and recommended storage (0–8 °C) for 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine provide a reliable starting point for process chemists conducting route scouting and early-stage scale-up. Adherence to these specifications minimizes the risk of decomposition or side reactions involving the chloromethyl group, ensuring consistent yields and facilitating a smoother transition to larger-scale production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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